REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[O:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:14]O>OS(O)(=O)=O>[CH3:1][C:2]1[C:10]2[O:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2C=C(OC21)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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at reflux over 9 hours
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Duration
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9 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in diethyl ether
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Type
|
WASH
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Details
|
washed with water, saturated aqueous sodium hydrogencarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2C=C(OC21)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |